2-Cyclohexylthiazole-5-carbaldehyde
Description
Contextualization within the Research Landscape of Thiazole (B1198619) Chemistry
The significance of 2-Cyclohexylthiazole-5-carbaldehyde is best understood within the broader context of its constituent chemical motifs. The thiazole ring, the carbaldehyde functional group, and the cyclohexyl substituent each contribute unique properties and established roles in scientific investigation.
Overview of Thiazole Scaffolds in Synthetic Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.org This scaffold is a cornerstone in medicinal chemistry and is a component of numerous natural products, such as vitamin B1 (thiamine), and a vast array of synthetic compounds with diverse pharmacological activities. nih.govresearchgate.netresearchgate.net The thiazole nucleus is present in many FDA-approved drugs, demonstrating activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. nih.govscientificforefront.org
The versatility of the thiazole scaffold stems from its aromatic nature and multiple reactive sites, which allow for extensive functionalization to modulate its biological and physical properties. chem-station.com Researchers have developed numerous synthetic methods to construct and modify the thiazole core, with the Hantzsch thiazole synthesis being a prominent historical method. wikipedia.org The stability and privileged structure of the thiazole ring make it a frequent target for the development of novel therapeutic agents and functional materials. researchgate.netnih.gov
Significance of Carbaldehyde Functionality in Heterocyclic Synthesis
The carbaldehyde, or formyl group (-CHO), is a highly versatile functional group in organic synthesis. researchgate.net When attached to a heterocyclic ring system, it serves as a key synthetic handle for a wide range of chemical transformations. rsc.org The aldehyde group is a reactive electrophile that can readily undergo nucleophilic addition, condensation reactions, oxidation, and reduction.
This reactivity makes heterocyclic aldehydes like this compound valuable precursors for constructing more complex molecular architectures. rsc.org For instance, they are commonly used to synthesize Schiff bases, hydrazones, chalcones, and other derivatives by reacting with amines, hydrazines, and methyl ketones, respectively. nih.govmdpi.com These transformations are fundamental in building libraries of new compounds for biological screening and in the synthesis of targeted molecules with specific functions. The Vilsmeier-Haack reaction is a classic and widely used method for introducing a carbaldehyde group onto an activated aromatic or heterocyclic ring. rsc.orgijpcbs.com
Role of Cyclohexyl Substituents in Chemical and Biological Research
The cyclohexyl group is a non-aromatic, saturated carbocyclic substituent that plays a significant role in medicinal chemistry and drug design. It is often employed as a bioisostere for other groups, such as phenyl or tert-butyl moieties. As a three-dimensional, lipophilic fragment, the cyclohexyl ring can enhance binding affinity to protein targets by occupying deeper hydrophobic pockets more effectively than flat aromatic rings.
Replacing a flexible alkyl chain with a rigid cyclohexyl group can reduce the entropic penalty upon binding, potentially leading to improved affinity. Furthermore, substituting aromatic rings with cyclohexyl groups can alter a molecule's metabolic stability and solubility profile. Unsubstituted cyclohexyl groups can be sites of metabolic oxidation, a factor that medicinal chemists consider during lead optimization.
Historical Development of Research on Thiazole Carbaldehydes
The study of thiazole carbaldehydes is intrinsically linked to the broader history of thiazole chemistry and the development of formylation reactions for aromatic compounds. Following the discovery and establishment of the Hantzsch synthesis for the thiazole ring in the late 19th century, subsequent research focused on the functionalization of this heterocyclic system. wikipedia.org
The introduction of a carbaldehyde group onto a pre-formed thiazole ring became a key synthetic challenge. While general formylation methods for aromatic compounds like the Reimer-Tiemann and Duff reactions were developed, they are most effective on highly electron-rich systems like phenols. chem-station.comwikipedia.orgwikipedia.orgbyjus.comnumberanalytics.com
A more direct and widely applicable method for the formylation of many heterocyclic compounds, including thiazoles, is the Vilsmeier-Haack reaction. ijpcbs.com Discovered in the 1920s, this reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic substrates. rsc.orgijpcbs.com The reaction has proven to be an efficient and mild tool for synthesizing a variety of heterocyclic aldehydes, including thiazole-5-carbaldehydes, which serve as crucial synthons for more complex molecules. asianpubs.orgresearchgate.netresearchgate.net The ability to generate these aldehyde intermediates has been pivotal for their subsequent use in creating fused heterocyclic systems and other derivatives with potential biological activity. asianpubs.org
Current Research Trajectories and Future Directions for this compound Research
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its value lies in its potential as a building block for creating novel compounds with therapeutic applications. Current research on thiazole derivatives is heavily focused on discovering new agents to combat major health challenges like cancer and infectious diseases. nih.govnih.gov
The primary research trajectory for a compound like this compound involves its utilization as a key intermediate. The reactive aldehyde group allows for the straightforward synthesis of a diverse library of derivatives.
Key Research Directions Include:
Synthesis of Novel Derivatives: Researchers can exploit the carbaldehyde functionality to synthesize various classes of compounds, such as Schiff bases (by reacting with primary amines), hydrazones (with hydrazines), and chalcones (via Claisen-Schmidt condensation with ketones). Each of these new compounds can then be further modified.
Biological Screening: Given the wide spectrum of biological activities reported for thiazole-containing molecules, new derivatives of this compound would be prime candidates for screening. mdpi.comresearchgate.nettrdizin.gov.tr Areas of high interest include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant assays. nih.govacs.orgmdpi.com The cyclohexyl moiety could confer favorable pharmacokinetic properties or enhance binding to specific biological targets.
Structure-Activity Relationship (SAR) Studies: A systematic approach would involve synthesizing a series of related compounds and evaluating how changes in the structure affect biological activity. This could involve modifying the group reacting with the aldehyde or making changes to the cyclohexyl ring. Such SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity. researchgate.netnih.gov
The future of research involving this compound is likely to be driven by the quest for new and improved therapeutic agents. Its role will be that of a versatile starting material, enabling medicinal chemists to rapidly generate novel and structurally diverse molecules for drug discovery pipelines. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 933752-92-2 | bldpharm.com |
| Molecular Formula | C₁₀H₁₃NOS | - |
| Molecular Weight | 195.28 g/mol | - |
| Appearance | Data not available | - |
| IUPAC Name | 2-cyclohexyl-1,3-thiazole-5-carbaldehyde | bldpharm.com |
Note: Physicochemical data for this specific compound is limited in public scientific literature and is primarily available from chemical supplier catalogs.
Table 2: Examples of Biological Activities of Thiazole-Based Scaffolds
| Biological Activity | Target/Mechanism of Action | Example Thiazole Class | Reference(s) |
| Anticancer | Tyrosine kinase inhibition, Tubulin polymerization inhibition | 2-Aminothiazoles, 2,4-Disubstituted thiazoles | nih.govacs.org |
| Antibacterial | Various, including inhibition of essential enzymes | 2-Aminothiazole derivatives, Bis-thiazoles | nih.govmdpi.com |
| Antifungal | Inhibition of fungal cell wall or membrane synthesis | Thiazole carboxamides | nih.gov |
| Anti-inflammatory | Inhibition of inflammatory enzymes or pathways | General thiazole derivatives | researchgate.net |
| Antioxidant | Scavenging of reactive oxygen species | Various thiazole derivatives | nih.govacs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXFRGUUPATMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-92-2 | |
| Record name | 2-cyclohexyl-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Cyclohexylthiazole 5 Carbaldehyde
Established Synthetic Routes to 2-Cyclohexylthiazole-5-carbaldehyde
Established methods for synthesizing this compound rely on well-known organic reactions, often performed in a stepwise manner to build the molecular complexity.
Multi-Step Synthesis Approaches from Precursors
A common strategy for the synthesis of substituted thiazoles involves the Hantzsch thiazole (B1198619) synthesis. nih.govnih.gov This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.govnih.gov For the synthesis of this compound, a plausible multi-step approach would begin with the reaction of cyclohexanecarbothioamide (B2577165) with a suitable 3-halo-2-oxopropanal derivative. The resulting 2-cyclohexylthiazole would then undergo a subsequent formylation step to introduce the aldehyde group at the C5 position.
Another multi-step approach involves building the thiazole ring from acyclic precursors. For instance, the reaction of compounds containing a thioamide group with α-halocarbonyls is a foundational method for creating the thiazole scaffold. nih.govnih.gov Following the formation of the 2-cyclohexylthiazole core, the carbaldehyde can be introduced.
Continuous flow microreactor technology has also been demonstrated for the sequential synthesis of complex thiazole derivatives, showcasing the potential for automated multi-step synthesis without the isolation of intermediates. nih.gov
Direct Thiazole Ring Functionalization Strategies (e.g., Vilsmeier-Haack Reaction)
Direct functionalization of a pre-formed 2-cyclohexylthiazole ring is an efficient way to introduce the carbaldehyde group. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). numberanalytics.comyoutube.com
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich C5 position of the thiazole ring. numberanalytics.comwikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.orgyoutube.com The reactivity of the thiazole ring makes it a suitable substrate for this transformation. researchgate.netnih.gov The Vilsmeier-Haack reaction is noted for being a versatile and efficient method for producing aryl aldehydes. nih.gov
Methodologies for Cyclohexyl Group Introduction onto Thiazole Core
The introduction of the cyclohexyl group can be achieved at different stages of the synthesis. One approach is to start with a cyclohexyl-containing precursor, such as cyclohexanecarbothioamide, and use it in a Hantzsch-type thiazole synthesis. nih.gov
Alternatively, modern cross-coupling reactions can be employed to attach a cyclohexyl group to a pre-functionalized thiazole ring. While direct C-H activation and alkylation of azoles using transition-metal catalysis is an emerging field, it often requires specific directing groups or pre-functionalization. researchgate.net The reaction of a halogenated thiazole (e.g., 2-bromothiazole) with a cyclohexyl nucleophile, potentially facilitated by a transition metal catalyst, represents another viable strategy.
Formylation Reactions for Carbaldehyde Moiety Formation
The introduction of the carbaldehyde group at the C5 position is a critical step. The Vilsmeier-Haack reaction stands out as the most prominent and effective method for this transformation on thiazole rings. numberanalytics.comresearchgate.net This reaction is known to be regioselective, favoring the less sterically hindered and electronically favorable position on the heterocyclic ring. youtube.com
Another method for formylation involves the reaction of a lithiated thiazole intermediate with a formylating agent. For example, 2-chlorothiazole (B1198822) can be deprotonated at the C5 position using a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophile such as ethyl formate (B1220265) to yield the corresponding 5-carbaldehyde. chemicalbook.com This approach offers an alternative to the Vilsmeier-Haack conditions.
The following table summarizes key formylation approaches:
| Method | Reagents | Key Features |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylates electron-rich heterocycles; proceeds via an electrophilic iminium ion. numberanalytics.comwikipedia.org |
| Lithiation-Formylation | n-BuLi, Ethyl Formate | Involves deprotonation with a strong base followed by reaction with a formylating agent. chemicalbook.com |
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound, often relying on catalysis to achieve high selectivity and yield.
Transition Metal-Catalyzed Syntheses of Thiazole Derivatives
Transition metal catalysis has become indispensable in modern organic synthesis for the formation of C-C and C-heteroatom bonds. researchgate.net In the context of thiazole synthesis, palladium- and copper-based catalysts are frequently used.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. nih.gov A strategy for synthesizing this compound could involve the coupling of a 2-halothiazole-5-carbaldehyde derivative with a cyclohexylboronic acid or a similar organometallic reagent. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance. nih.gov
Copper-catalyzed reactions have also been developed for the direct arylation and alkylation of heterocycle C-H bonds. organic-chemistry.org These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. Research in this area aims to functionalize the C-H bonds of azoles directly, which could provide a more direct route to the target compound. researchgate.net
The following table outlines some advanced catalytic approaches:
| Catalytic Approach | Catalyst/Reagents | Description |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Couples an organoboron compound with a halide, suitable for attaching the cyclohexyl group. nih.gov |
| Direct C-H Arylation/Alkylation | Copper or Palladium catalyst | Functionalizes a C-H bond directly, offering a more atom-economical route. researchgate.netorganic-chemistry.org |
| Auto-Transfer Hydrogenative (ATH) Reactions | Ir, Pt, Ru, Ni, Co, Fe, or Mn catalysts | Can be used for the C-alkylation of heteroarenes with alcohols. researchgate.net |
These advanced methods, while potentially more efficient, often require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Organocatalytic Methods in Thiazole Chemistry
The field of organocatalysis, which utilizes small organic molecules as catalysts, has introduced efficient and metal-free alternatives for the synthesis of heterocyclic compounds, including thiazoles. These methods often provide advantages in terms of mild reaction conditions, high yields, and reduced environmental impact.
One prominent organocatalyst used in thiazole synthesis is 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgnih.govnih.govresearchgate.net DABCO is a non-toxic, inexpensive, and eco-friendly basic catalyst that has proven effective in various multicomponent reactions to form thiazole and fused-thiazole systems. researchgate.net It can catalyze reactions like cycloadditions and condensations under mild conditions, often at room temperature and sometimes in the absence of a solvent, leading to good to excellent yields. acs.orgnih.gov The mechanism typically involves DABCO acting as a base to facilitate key proton transfer steps in the reaction cascade. acs.org For instance, in the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, organocatalysts can facilitate the condensation steps. Chiral phosphoric acids, another class of organocatalysts, have been successfully employed in enantioselective Hantzsch reactions to produce chiral dihydropyridines, a methodology that can be conceptually extended to the synthesis of chiral thiazole derivatives. nih.gov
Principles of Green Chemistry Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to create more sustainable and environmentally benign processes. tandfonline.com These methods focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Ultrasound-assisted synthesis has emerged as a significant green technique. tandfonline.comnih.govmdpi.comresearchgate.nettrdizin.gov.tr The application of ultrasonic irradiation can dramatically accelerate reaction rates, leading to higher yields in shorter timeframes and often under solvent-free conditions. tandfonline.comresearchgate.net This method enhances mass transfer and provides the activation energy for the reaction, making it a clean and efficient alternative to conventional heating. nih.govtrdizin.gov.tr
The use of eco-friendly, recyclable catalysts is another cornerstone of green thiazole synthesis. nih.govmdpi.com Chitosan-based hydrogels have been developed as reusable biocatalysts. nih.govmdpi.com These materials offer high catalytic activity for thiazole synthesis under mild conditions and can be easily recovered and reused multiple times without a significant drop in performance. nih.gov Similarly, silica-supported tungstosilisic acid has been used as a reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, which can be recovered by simple filtration. mdpi.com
Aqueous reaction media and the use of other green solvents are also key strategies. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of thiazole scaffolds using recyclable catalysts like NiFe2O4 nanoparticles have been successfully carried out in ethanol-water mixtures.
| Green Chemistry Approach | Catalyst/Conditions | Substrates | Key Advantages |
| Ultrasound Irradiation | TCsSB (Terephthalohydrazide Cs Schiff's base hydrogel) | 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides, α-bromo-1-arylethan-1-ones | Mild conditions, quick reaction times, high yields, reusable catalyst. nih.govmdpi.com |
| Ultrasound Irradiation | Solvent-free | Thiocarbohydrazones, α-haloketones | High purity, low cost, high yields, simple workup. tandfonline.comresearchgate.net |
| Reusable Catalyst | SiW/SiO₂ (Silica supported tungstosilisic acid) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Catalyst is recoverable and reusable. mdpi.com |
Chemical Reactivity and Derivatization of this compound
The chemical behavior of this compound is largely dictated by the reactivity of its aldehyde functional group. This group is susceptible to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-cyclohexylthiazol-5-yl)methanol (B11812709). A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.comyoutube.com This reagent is highly selective for aldehydes and ketones and typically does not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. numberanalytics.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.comyoutube.com Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. The use of ultrasound has also been reported to promote the reduction of aldehydes with NaBH₄. ugm.ac.id
| Substrate | Reagent and Conditions | Product | Typical Yield |
| Aromatic/Heterocyclic Aldehyde | NaBH₄, Ethanol, Room Temperature | Corresponding Primary Alcohol | High numberanalytics.commasterorganicchemistry.com |
The carbaldehyde functionality can be oxidized to the corresponding carboxylic acid, 2-cyclohexylthiazole-5-carboxylic acid. Several oxidizing agents can accomplish this transformation. A mixture of nitric acid and sulfuric acid has been specifically reported for the oxidation of thiazole-aldehydes to thiazole carboxylic acids, with yields generally exceeding 85%. google.com Other established methods for the oxidation of aromatic and heterocyclic aldehydes to carboxylic acids include the use of reagents like sodium perborate (B1237305) in acetic acid or Oxone (potassium peroxymonosulfate). organic-chemistry.org These methods provide alternatives to traditional heavy metal-based oxidants. organic-chemistry.org
| Substrate | Reagent and Conditions | Product | Typical Yield |
| Thiazole-aldehyde | Nitric acid, Sulfuric acid | Thiazole carboxylic acid | >85% google.com |
| Aromatic Aldehyde | Sodium perborate, Acetic acid | Corresponding Carboxylic Acid | Good to Excellent organic-chemistry.org |
The aldehyde group of this compound is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. bhu.ac.inresearchgate.net For this compound, reaction with a compound like malononitrile (B47326) (CH₂(CN)₂) would lead to the formation of an α,β-unsaturated dinitrile derivative. The reaction is typically catalyzed by weak organic bases such as piperidine (B6355638) or ammonium (B1175870) acetate. bhu.ac.in Green chemistry approaches, such as using ultrasound assistance or performing the reaction under solvent-free conditions, have been successfully applied to Knoevenagel condensations, often resulting in high yields and short reaction times. bhu.ac.innih.gov
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate / Ultrasound | Benzylidenemalononitriles | Excellent bhu.ac.in |
| Benzaldehyde Derivatives | Malononitrile | CeZrO₄₋δ / Room Temp. | Arylidenemalononitriles | 87% researchgate.net |
| Benzaldehyde Derivatives | Malononitrile | Ethanol / Room Temp. / Amine-functionalized catalyst | Benzylidenemalononitrile | 100% (Conversion) nih.gov |
Schiff Base Formation: The reaction of this compound with primary amines, such as aniline (B41778) or its derivatives, results in the formation of a Schiff base, which contains a C=N (imine) double bond. jetir.orgjmchemsci.comresearchgate.net This condensation reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and often requires the removal of water, for instance by refluxing in a suitable solvent like ethanol. jetir.orgechemi.com The formation of the imine linkage is a cornerstone in the synthesis of many biologically active molecules and ligands for coordination chemistry. jmchemsci.comresearchgate.net
| Aldehyde | Amine | Catalyst/Conditions | Product |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid / Ethanol / Reflux | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org |
| Benzaldehyde | Aniline | Acid catalyst / Ethanol | N-Benzylideneaniline echemi.com |
| Heterocyclic Aldehydes | Heterocyclic Amines | Methanol / Room Temp. | Corresponding Schiff Base jmchemsci.com |
Reactions Involving the Carbaldehyde Functionality
Nucleophilic Addition Reactions to the Carbonyl Group
The aldehyde group is the most reactive site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. libretexts.orglibretexts.org This polarity, arising from the higher electronegativity of oxygen compared to carbon, makes the carbon atom susceptible to attack by electron-rich species. libretexts.orgopenstax.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. openstax.org The initial addition of a nucleophile to the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction. libretexts.org
Key nucleophilic addition reactions applicable to this compound include:
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde function produces a secondary alcohol upon acidic workup. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of various alkyl, aryl, or vinyl groups. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of the carbanion-like carbon from the Grignard reagent on the electrophilic carbonyl carbon. youtube.com
Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is highly valuable for its reliability and the defined location of the newly formed double bond, avoiding the rearrangement issues sometimes seen in elimination reactions. pressbooks.pub The driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. pressbooks.pub The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.orgwikipedia.org
Reductive Amination: This process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to a new, more complex amine. This two-step, one-pot reaction is a fundamental method for synthesizing amines.
The following table summarizes these transformations:
| Reaction Type | Reagent(s) | Intermediate | Product |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Alkoxide | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane organic-chemistry.org | Alkene |
| Reductive Amination | 1. R¹R²NH 2. Reducing Agent (e.g., NaBH₃CN) | Imine/Iminium Ion | Secondary/Tertiary Amine |
Modifications and Substitutions on the Thiazole Ring System
The thiazole ring is an aromatic heterocycle that can undergo various modifications, although its reactivity is influenced by the existing substituents. nih.gov The thiazole ring contains both a nitrogen and a sulfur atom, which affects the electron distribution and reactivity at different positions. nih.gov Modifications can be used to explore how changes in the electronic properties or steric bulk of the core heterocycle affect biological activity. nih.govbenthamscience.com
One common transformation is electrophilic aromatic substitution, such as halogenation. Bromination of a thiazole ring, for instance, would introduce a bromine atom onto the ring. The position of substitution is directed by the activating/deactivating nature of the groups already present. The electron-withdrawing carbaldehyde group at the C5 position would direct incoming electrophiles away from its vicinity, while the electron-donating cyclohexyl group at C2 would influence the substitution pattern.
| Reaction Type | Reagent | Potential Product |
| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-2-cyclohexylthiazole-5-carbaldehyde |
Functionalization of the Cyclohexyl Moiety
The cyclohexyl group is a saturated aliphatic moiety. Unlike the aromatic thiazole ring, functionalizing this part of the molecule typically requires harsher conditions, often involving free-radical reactions. For example, free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a halogen onto the cyclohexyl ring. This newly installed functional group can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of other functional groups and building blocks.
Synthesis of Novel this compound Derivatives for Structure-Activity Studies
The synthesis of derivatives is crucial for establishing structure-activity relationships (SAR), which correlate specific structural features of a molecule with its biological effects. benthamscience.comnih.gov By systematically modifying the parent compound, researchers can identify the key pharmacophoric elements responsible for its activity.
For this compound, derivatization can be focused on several key areas:
Condensation Reactions at the Aldehyde: The aldehyde group is a prime target for creating new derivatives. For instance, condensation with various hydrazine (B178648) or thiosemicarbazide (B42300) derivatives can yield hydrazones or thiosemicarbazones. These reactions have been used to synthesize novel hydrazinylthiazole-5-carbaldehydes with potential anti-diabetic properties. nih.govresearchgate.net
Alteration of the Cyclohexyl Group: Changes to the cyclohexyl moiety can influence properties like lipophilicity, which affects how the molecule interacts with biological systems.
Research on related structures provides a template for these synthetic explorations. For example, studies on hydrazinylthiazole-5-carbaldehydes have shown that the nature of substituents on an attached aryl ring can significantly influence biological activity, with strong electron-donating groups sometimes enhancing potency. nih.gov Similarly, SAR studies on other benzothiazole (B30560) derivatives have highlighted the importance of substitutions at specific positions for antimicrobial or anticancer activity. benthamscience.com
The table below outlines examples of derivative synthesis strategies for SAR studies based on the chemistry of the parent scaffold.
| Parent Scaffold | Reaction Type | Reagent Example | Derivative Class for SAR |
| This compound | Condensation | Hydrazine hydrate | Hydrazone |
| This compound | Condensation | Hydroxylamine | Oxime |
| This compound | Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | α,β-Unsaturated Nitrile |
| This compound | Nucleophilic Addition | Phenylmagnesium bromide | Diaryl-methanol type |
These synthetic strategies allow for the creation of a library of related compounds, which can then be screened to build a comprehensive understanding of the structure-activity relationship. nih.gov
Spectroscopic and Analytical Methodologies for Structural Analysis of 2 Cyclohexylthiazole 5 Carbaldehyde
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. thieme-connect.decreative-biostructure.com For 2-Cyclohexylthiazole-5-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete assignment of its proton and carbon signals. rsc.orgemerypharma.com
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear significantly downfield due to the electron-withdrawing nature of the carbonyl group. The proton on the thiazole (B1198619) ring will also have a characteristic chemical shift in the aromatic region. The signals for the cyclohexyl group will appear in the aliphatic region, with their multiplicities revealing the coupling between adjacent protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic-H | 9.5 - 10.5 | Singlet |
| Thiazole-H | 7.5 - 8.5 | Singlet |
| Cyclohexyl-H (methine) | 2.5 - 3.5 | Multiplet |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. thieme-connect.de In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The carbonyl carbon of the aldehyde group will be observed at a very downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the thiazole ring will appear in the aromatic region, while the cyclohexyl carbons will be found in the aliphatic region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl-C | 180 - 190 |
| Thiazole-C5 | 140 - 150 |
| Thiazole-C2 | 160 - 170 |
| Thiazole-C4 | 120 - 130 |
| Cyclohexyl-C1 | 35 - 45 |
| Cyclohexyl-C2,C6 | 30 - 40 |
| Cyclohexyl-C3,C5 | 25 - 35 |
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the connectivity within the cyclohexyl ring by observing cross-peaks between adjacent methylene (B1212753) and methine protons. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the thiazole proton can be used to identify the signal of the carbon atom to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, a correlation between the aldehydic proton and the C5 carbon of the thiazole ring would confirm the position of the aldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal the spatial relationship between the protons of the cyclohexyl ring and the thiazole ring. creative-biostructure.com
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. rsc.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. emerypharma.com By comparing the experimentally measured accurate mass with the calculated masses of possible formulas, the correct elemental composition of this compound can be unambiguously confirmed. This is a critical step in the identification of a new or known compound.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. chemicalbook.com For this compound, MS/MS analysis would likely show fragmentation corresponding to the loss of the formyl group (CHO), the cyclohexyl group, or cleavage of the thiazole ring, providing further evidence for the proposed structure. emerypharma.com
Vibrational Spectroscopic Methods
Infrared (IR) Spectroscopic Analysis (FT-IR)
No specific Fourier-transform infrared (FT-IR) spectroscopic data, including characteristic absorption bands for the carbonyl and thiazole functional groups of this compound, could be found in the public domain.
Raman Spectroscopic Investigations
Similarly, there is no available information on the Raman spectroscopic analysis of this compound.
X-ray Crystallography for Solid-State Structural Determination
A search for single-crystal X-ray diffraction data, which would provide definitive information on the solid-state structure, bond lengths, and angles of this compound, did not yield any results.
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) Methodologies
Although some commercial suppliers mention the availability of HPLC data, the specific methodologies, including column type, mobile phase composition, flow rate, and retention time for this compound, are not published.
Gas Chromatography (GC) Applications
No specific GC methods for the analysis of this compound, including details on the column, temperature programming, and detector response, were found in the reviewed literature.
Advanced Hyphenated Analytical Techniques (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural features through its characteristic fragmentation pattern.
The gas chromatography component separates the compound from any impurities or byproducts based on its boiling point and affinity for the stationary phase of the GC column. The retention time (tᵣ), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).
Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The analysis of the mass spectrum of this compound would be expected to reveal several key fragments. The molecular ion peak ([M]⁺), corresponding to the intact molecule, would confirm its molecular weight of 195.28 g/mol .
Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29), which can be a prominent cleavage. libretexts.orgmiamioh.edu For aromatic aldehydes, the loss of the aldehyde group to form a stable aromatic cation is a common fragmentation pathway. docbrown.info In the case of this compound, the fragmentation would likely involve cleavages at the bonds adjacent to the carbonyl group and within the cyclohexyl ring.
Key expected fragmentation pathways would include:
α-cleavage: The bond between the carbonyl carbon and the thiazole ring or the bond between the carbonyl carbon and the hydrogen could break. Loss of the hydrogen radical would result in an [M-1]⁺ ion, while loss of the formyl radical ([CHO]) would lead to an [M-29]⁺ ion.
Cleavage of the cyclohexyl ring: The cyclohexyl group can undergo fragmentation, leading to a series of characteristic losses of CnH2n fragments.
McLafferty Rearrangement: While less likely in this specific structure due to the ring systems, this rearrangement is a possibility in aldehydes with a sufficiently long alkyl chain containing a γ-hydrogen. miamioh.eduyoutube.com
The table below illustrates a hypothetical, yet chemically reasonable, fragmentation pattern for this compound based on established mass spectrometry principles.
| m/z Value | Proposed Fragment Ion | Structural Representation of Fragment | Plausible Origin |
| 195 | [C₁₀H₁₃NOS]⁺ | The intact ionized molecule | Molecular Ion ([M]⁺) |
| 194 | [C₁₀H₁₂NOS]⁺ | Loss of a hydrogen atom from the aldehyde group ([M-H]⁺) | |
| 166 | [C₉H₁₂NS]⁺ | Loss of the formyl group ([M-CHO]⁺) | |
| 113 | [C₅H₅NOS]⁺ | Cleavage of the cyclohexyl group | |
| 83 | [C₄H₃S]⁺ | Fragmentation of the thiazole ring | |
| 55 | [C₄H₇]⁺ | Fragment from the cyclohexyl ring |
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
Detailed research findings from a dedicated GC-MS study would provide the precise retention time and the relative abundances of the observed fragment ions, allowing for unequivocal identification and structural confirmation of this compound.
Computational and Theoretical Investigations of 2 Cyclohexylthiazole 5 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular structure and electronic properties of 2-Cyclohexylthiazole-5-carbaldehyde.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of this compound, predicting its stability, and elucidating the distribution of electrons within the molecule.
Theoretical studies on related thiazole (B1198619) derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometric parameters like bond lengths and angles. For this compound, these calculations would reveal the planarity of the thiazole ring and the preferred orientation of the cyclohexyl and carbaldehyde substituents. The calculated total energy and dipole moment provide a quantitative measure of the molecule's stability and polarity. The significant dipole moment arises from the presence of electronegative nitrogen and sulfur atoms in the thiazole ring and the oxygen atom of the carbaldehyde group, which leads to an uneven distribution of electron density across the molecule.
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Value |
| Total Energy (Hartree) | -850.123 |
| Dipole Moment (Debye) | 3.45 |
| Point Group | C1 |
Note: The data presented in this table is representative and derived from computational studies on structurally similar thiazole derivatives.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer from the thiazole ring to the carbaldehyde moiety upon electronic excitation. The HOMO-LUMO energy gap can be used to calculate various quantum chemical descriptors such as chemical hardness, softness, electronegativity, and the chemical potential, which further characterize the molecule's reactivity.
Table 2: Calculated Quantum Chemical Descriptors for this compound (Representative Data)
| Parameter | Value (eV) |
| EHOMO | -6.78 |
| ELUMO | -2.15 |
| EHOMO-LUMO Gap | 4.63 |
| Ionization Potential | 6.78 |
| Electron Affinity | 2.15 |
| Global Hardness (η) | 2.315 |
| Global Softness (S) | 0.216 |
| Electronegativity (χ) | 4.465 |
| Chemical Potential (μ) | -4.465 |
Note: The data presented in this table is representative and based on computational studies of analogous thiazole compounds.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations can provide valuable information on its vibrational and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The theoretical spectrum helps in the assignment of characteristic vibrational modes, such as the C=O stretching of the carbaldehyde group, the C=N and C-S stretching of the thiazole ring, and the various C-H vibrations of the cyclohexyl group. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve better agreement.
Similarly, NMR chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are invaluable for assigning the signals in the experimental NMR spectra, confirming the molecular structure.
Table 3: Comparison of Representative Experimental and Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=O Stretch (Carbaldehyde) | 1715 | 1680 |
| C=N Stretch (Thiazole) | 1620 | 1590 |
| C-H Stretch (Aromatic) | 3080 | 3050 |
| C-H Stretch (Aliphatic) | 2950-2850 | 2930-2840 |
Note: The data in this table is hypothetical and illustrates the expected correlation between calculated and experimental spectroscopic data for this type of molecule.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time.
Conformational Analysis and Energy Landscapes
The presence of the flexible cyclohexyl group and the rotatable bond connecting it to the thiazole ring, as well as the bond to the carbaldehyde group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
Table 4: Relative Energies of Different Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (°)(C-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti-periplanar) | 0.0 |
| 2 | 60 (gauche) | 2.5 |
| 3 | 0 (syn-periplanar) | 5.0 |
Note: This table presents illustrative data to demonstrate the concept of conformational analysis.
Intermolecular Interaction Modeling
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments, such as in solution or in the binding site of a biological target. Molecular dynamics (MD) simulations can model these interactions over time.
Molecular Docking and Receptor Interaction Studies (In silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds.
Ligand-protein docking simulations place a ligand into the binding site of a target protein and score its binding pose. This method has been extensively applied to thiazole derivatives to predict their binding modes and affinities for various enzymes and receptors.
For example, in a study of hydrazinylthiazole-5-carbaldehydes as potential anti-diabetic agents, molecular docking was used to investigate their interaction with human serum albumin. The results showed that these compounds could bind effectively within the protein's active site. nih.gov Similarly, docking studies of thiazole derivatives against the SARS-CoV-2 main protease revealed that the thiazole scaffold could fit into the binding pocket, with a docking score for one derivative being a promising -6.94 kcal/mol. researchgate.netresearchgate.net Other research on thiazole-based compounds as selective COX-1 inhibitors identified the key residue Arg120 as being responsible for activity through docking simulations. nih.gov
For this compound, docking simulations would be crucial to identify potential biological targets and to understand its binding mechanism. The cyclohexyl group would likely occupy a hydrophobic pocket, while the aldehyde and thiazole moieties could form hydrogen bonds and other interactions with amino acid residues in the binding site.
| Thiazole Derivative Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| N-(5-nitrothiazol-2-yl)-carboxamido derivative | SARS-CoV-2 Mpro | -6.94 | researchgate.netresearchgate.net |
| Hydrazinylthiazole-5-carbaldehydes | Human Serum Albumin | -5.18 to -6.87 | nih.gov |
| Thiazole-based Thiosemicarbazones | Rab7b GTPase | Not specified, but predicted to fit binding site | mdpi.com |
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to calculate the binding free energy of the ligand-protein complex. This provides a more accurate estimation of binding affinity than docking scores alone. These calculations consider factors like solvation energy and conformational changes.
In studies of potential SARS-CoV-2 inhibitors, MM-GBSA calculations were performed on docked complexes to refine the binding energy predictions. nih.gov This step is critical for prioritizing candidates from a virtual screening campaign. For thiazole derivatives investigated as autoimmune disorder treatments, MM-GBSA calculations were part of a comprehensive protocol that also included molecular dynamics simulations to ensure the stability of the predicted binding poses. scienceopen.com These advanced calculations help confirm that the interactions predicted by docking are energetically favorable and stable over time.
Biological Activity and Mechanistic Insights Pre Clinical/in Vitro Focus
Elucidation of Molecular Mechanisms of Action
Interaction with Biomolecules (e.g., DNA, RNA, proteins in vitro)
While direct studies on the interaction of 2-Cyclohexylthiazole-5-carbaldehyde with biomolecules are not specifically reported, research on analogous thiazole (B1198619) structures offers valuable insights. For instance, certain thiazole derivatives have been shown to interact with proteins. Molecular docking studies on a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes indicated binding to human serum albumin. nih.gov This suggests that the thiazole-5-carbaldehyde scaffold has the potential for protein interaction. The nitrogen mustard moiety in some 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles is known for its DNA alkylating properties, indicating that the thiazole structure can serve as a carrier for DNA-interacting groups. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of thiazole-containing compounds is intimately linked to the nature and position of their substituents.
The thiazole ring is a critical pharmacophore in numerous biologically active compounds. nih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for various types of interactions with biological targets. ijper.org Modifications to the thiazole core itself are less common in SAR studies than substitutions at its various positions. However, the fundamental electronic properties of the thiazole ring are essential for its biological role, with electrophilic and nucleophilic reactivities predicted at specific positions, influencing its interactions. ijper.org
The presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole ring has been identified as beneficial for the antibacterial activity of some derivatives. nih.gov While studies specifically on a cyclohexyl group are sparse, research on related structures underscores the importance of this position. For example, in a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene) amino]benzene-1-sulfonamides, the cyclohexyl group at position 3 was a key structural feature. nih.gov Generally, bulky and hydrophobic groups like cyclohexane (B81311) can influence a molecule's solubility, membrane permeability, and binding affinity to hydrophobic pockets within proteins. researchgate.net
The carbaldehyde group at the 5-position of the thiazole ring is a key functional group that can significantly influence biological activity. Aldehyde groups are known to be reactive and can participate in various biological interactions, including the formation of Schiff bases with amino groups on proteins. In a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, the carbaldehyde moiety was a central part of the chemical structure evaluated for anti-diabetic potential. nih.gov Similarly, SAR studies on other thiazole derivatives have shown that substitutions at the C-5 position are crucial for potent activity. ijper.org For example, the presence of a 3',4',5'-trimethoxybenzoyl moiety at this position was found to be essential for potent activity in one series of compounds. ijper.org
Pre-clinical in vivo studies focused on mechanistic insights (excluding dosage and safety)
Pre-clinical in vivo studies provide crucial information about a compound's behavior in a whole organism.
While no in vivo studies specifically focused on the mechanistic insights of this compound have been identified, the selection of animal models for related thiazole derivatives depends on the therapeutic area of investigation. For example, in the study of anti-inflammatory properties of hexaazaisowurtzitane derivatives, models of acute exudative and chronic proliferative inflammation are used. nih.gov For evaluating anticonvulsant activity, various models of seizures are employed, with drugs like carbamazepine (B1668303) often used as a reference. nih.gov The selection of the animal model is therefore tailored to the specific biological activity being investigated.
Pharmacodynamic Endpoints and Biomarker Analysis (mechanistic)
Extensive searches of publicly available scientific literature and databases did not yield specific data regarding the pharmacodynamic endpoints or biomarker analysis for the chemical compound this compound. While the thiazole chemical scaffold is of interest in medicinal chemistry for a variety of potential biological activities, detailed pre-clinical or in vitro studies focusing on the specific mechanistic actions, pharmacodynamic markers, or biomarker profiles of this compound have not been identified in the public domain.
Therefore, no data tables or detailed research findings on this specific topic can be provided at this time. Further research would be required to elucidate the biological activities and mechanistic underpinnings of this particular compound.
Emerging Applications and Future Research Directions of 2 Cyclohexylthiazole 5 Carbaldehyde in Academic Research
Role as a Chemical Intermediate in Complex Molecule Synthesis
The inherent reactivity of the aldehyde group, coupled with the stability of the substituted thiazole (B1198619) ring, positions 2-Cyclohexylthiazole-5-carbaldehyde as a valuable intermediate in multi-step organic synthesis.
Building Block for Novel Heterocyclic Systems
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, enabling the construction of more elaborate heterocyclic systems. Researchers can leverage this reactivity in various ways:
Condensation Reactions: The carbaldehyde can react with a wide range of nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases, enamines, and other intermediates. These products can then undergo intramolecular cyclization reactions to yield fused heterocyclic systems, such as thiazolopyridines or thiazolopyrimidines.
Multi-component Reactions: The compound is a prime candidate for use in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach is highly valued in synthetic chemistry for its efficiency and atom economy. For instance, it could be utilized in Hantzsch-type reactions or other MCRs to generate highly substituted dihydropyridine (B1217469) rings fused or linked to the thiazole core.
Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. The resulting 2-cyclohexylthiazole-5-carboxylic acid and (2-cyclohexylthiazol-5-yl)methanol (B11812709) are themselves valuable intermediates. The carboxylic acid can be converted to esters, amides, or acid chlorides, opening up a vast landscape of further chemical modifications and the creation of new heterocyclic derivatives. mdpi.com
A study on novel thiazole-based carbaldehydes has demonstrated their utility as sensor units for anions, a principle that relies on the specific electronic properties of the heterocyclic aldehyde system. nih.gov This suggests that heterocyclic systems derived from this compound could be designed to have interesting photophysical or recognition properties.
Precursor to Designed Biologically Active Scaffolds (synthetic aspect)
The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The synthesis of novel thiazole derivatives is a major focus of pharmaceutical research. researchgate.netnih.gov this compound serves as an ideal starting point for creating libraries of potential drug candidates.
The aldehyde group can be transformed into various functional groups known to interact with biological targets. For example, the formation of Schiff bases with different amines can lead to a diverse set of molecules for biological screening. Research on thiophene (B33073) carbaldehyde-based thiazole derivatives has shown that such Schiff bases can exhibit potent α-glucosidase inhibitory activity, relevant for diabetic management. researchgate.net This provides a direct synthetic blueprint for how this compound could be used to generate compounds with potential therapeutic applications.
Furthermore, the carboxylic acid derived from the oxidation of the aldehyde can be coupled with various amines and amino acids to produce a wide array of thiazole-5-carboxamides. mdpi.com These amides are a common structural motif in biologically active compounds. The cyclohexyl group at the 2-position can also play a crucial role by providing a lipophilic anchor, potentially enhancing binding to target proteins or improving pharmacokinetic properties.
Table 1: Potential Synthetic Transformations of this compound for Biologically Active Scaffolds
| Starting Material | Reagents/Conditions | Product Type | Potential Biological Relevance |
| This compound | Primary Amines (R-NH₂) | Schiff Bases | Enzyme Inhibitors, Antimicrobial Agents researchgate.netresearchgate.net |
| This compound | Wittig Reagents | Alkenes | Introduction of new side chains for SAR studies |
| 2-Cyclohexylthiazole-5-carboxylic acid (from oxidation) | Amines, Coupling Agents (e.g., HATU, EDCI) | Amides | Anticancer, Anti-inflammatory Agents mdpi.comnih.gov |
| (2-Cyclohexylthiazol-5-yl)methanol (from reduction) | Acyl Chlorides, Carboxylic Acids | Esters | Prodrugs, Bioactive Esters |
Potential in Materials Science Research
The unique electronic and structural features of the 2-cyclohexylthiazole moiety suggest its potential utility in the development of advanced materials.
Polymer Synthesis Applications
While direct polymerization of this compound is not a primary application, its derivatives could be valuable monomers for synthesizing functional polymers. For instance, after converting the aldehyde to a more suitable polymerizable group (e.g., a vinyl or an acetylene (B1199291) group via a Wittig or Corey-Fuchs reaction), the resulting monomer could be incorporated into polymer chains.
The thiazole ring, being an electron-rich heterocycle, can impart interesting electronic and optical properties to a polymer backbone. This is analogous to polythiophenes, which are widely studied for their conducting and semiconducting properties. Polymers incorporating the 2-cyclohexylthiazole unit could be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): The heterocyclic unit could serve as a component of the emissive layer or as a charge-transporting material.
Organic Photovoltaics (OPVs): As part of a donor or acceptor polymer in a bulk heterojunction solar cell.
Chemosensors: The thiazole unit within a polymer chain could provide specific binding sites for analytes, leading to a measurable change in the polymer's optical or electronic properties, as has been demonstrated for small-molecule thiazole aldehydes. nih.gov
Ligands for Metal Complexes in Catalysis Research
The nitrogen and sulfur atoms of the thiazole ring are excellent coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis.
By modifying the aldehyde group, for instance, into an imine (via reaction with an amine) or a phosphine, bidentate or even tridentate ligands can be synthesized. These ligands could then be used to form stable complexes with transition metals such as palladium, platinum, rhodium, or copper.
Table 2: Potential Ligand Scaffolds from this compound
| Ligand Type | Synthetic Precursor | Coordinating Atoms | Potential Catalytic Applications |
| Thiazolyl-Imine | This compound + Chiral Amine | N (thiazole), N (imine) | Asymmetric Catalysis |
| Thiazolyl-Amine | (2-Cyclohexylthiazol-5-yl)methanol -> Mesylate -> Amine | N (thiazole), N (amine) | Cross-coupling Reactions |
| Thiazolyl-Phosphine | (2-Cyclohexylthiazol-5-yl)methanol -> Halide -> Phosphine | N (thiazole), P (phosphine) | Hydrogenation, Hydroformylation |
These novel metal complexes could be screened for catalytic activity in a variety of important organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The bulky cyclohexyl group could influence the steric environment around the metal center, potentially leading to high selectivity in catalytic processes.
Development of Novel Synthetic Methodologies for this compound and its Derivatives
While this compound is commercially available, future research will likely include the development of more efficient, scalable, and environmentally friendly synthetic routes. bldpharm.com Research into the synthesis of related 5-arylthiophene-2-carbaldehydes has explored methods like the Vilsmeier-Haack reaction or the direct coupling of diazonium salts with thiophene-2-carboxaldehyde. researchgate.net Similar strategies could be adapted for the synthesis of 2-substituted thiazole-5-carbaldehydes.
Furthermore, a significant area of future research will be the exploration of novel reactions of this compound. This involves using modern synthetic tools, such as photoredox catalysis, enzymatic transformations, or continuous flow chemistry, to convert the aldehyde into more complex and valuable derivatives. The development of new synthetic methodologies will not only facilitate access to this compound and its analogues but also expand their utility in all the areas mentioned above.
Advanced Computational Approaches in Understanding this compound Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the behavior of analogous thiazole derivatives can provide significant insights. Techniques such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic and structural properties of such compounds.
Research on other thiazole derivatives demonstrates the utility of these computational methods. For instance, studies on various substituted thiazoles have calculated key quantum chemical parameters that are crucial for predicting reactivity and potential biological interactions. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in understanding charge transfer within the molecule and its interactions with other species. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity.
Molecular docking simulations represent another vital computational tool. These studies predict the binding affinity and mode of interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. For example, molecular docking studies on other heterocyclic compounds have successfully identified potential binding sites and interactions, guiding the synthesis of more potent and selective inhibitors for various diseases. mdpi.com
Table 1: Representative Computational Parameters for Thiazole Derivatives (Illustrative)
| Computational Method | Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| DFT/B3LYP | Thiazole | -6.58 | -0.89 | 5.69 |
| DFT/B3LYP | 2-Methylthiazole | -6.32 | -0.75 | 5.57 |
| DFT/B3LYP | 2-Phenylthiazole | -6.21 | -1.54 | 4.67 |
Note: This table is illustrative and based on general knowledge of thiazole derivatives. Specific values for this compound would require dedicated computational studies.
Future computational research on this compound would likely involve:
Detailed DFT analysis to map its molecular electrostatic potential, providing insights into its reactive sites.
Molecular dynamics simulations to understand its conformational flexibility and interactions with solvent molecules.
In silico screening of virtual libraries of its derivatives against various biological targets to identify promising candidates for synthesis and experimental testing.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The structural backbone of this compound, featuring a reactive aldehyde group, makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of a large library of derivatives by systematically combining different building blocks. The aldehyde functionality can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, to generate a diverse set of compounds.
The synthesis of thiazole derivatives through combinatorial approaches has been successfully demonstrated. nih.gov For instance, a common strategy involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. By varying the substituents on both reactants, a vast library of thiazoles can be created. The resulting library of this compound derivatives could then be subjected to HTS to identify compounds with desired biological activities.
HTS enables the rapid testing of thousands of compounds for their ability to modulate a specific biological pathway or target. This approach has been widely used in drug discovery to identify hit compounds from large chemical libraries. For example, a library of thiazole derivatives could be screened for antimicrobial, anticancer, or enzyme inhibitory activity. nih.gov
Table 2: Illustrative High-Throughput Screening Cascade for this compound Derivatives
| Screening Stage | Assay Type | Purpose | Example Target |
| Primary Screen | Cell-based viability assay | Identify cytotoxic compounds | Cancer cell lines (e.g., A549, MCF-7) |
| Secondary Screen | Enzyme inhibition assay | Determine specific enzyme inhibition | Kinases, proteases |
| Hit Confirmation | Dose-response studies | Confirm activity and determine potency (IC50) | Confirmed active compounds |
| Lead Optimization | Structure-Activity Relationship (SAR) studies | Synthesize and test analogs to improve potency and selectivity | Optimized lead compounds |
Future research in this area would focus on:
Developing efficient solid-phase or solution-phase combinatorial synthesis routes for libraries of this compound derivatives.
Designing and implementing robust HTS assays tailored to specific therapeutic areas of interest.
Utilizing the data from HTS to build structure-activity relationship (SAR) models to guide the design of next-generation compounds.
Interdisciplinary Research Avenues Involving this compound
The unique chemical properties of this compound open up avenues for its application in various interdisciplinary research fields beyond traditional medicinal chemistry.
Materials Science: Thiazole-containing compounds have shown promise in the development of advanced materials. For example, thiazole-linked covalent organic frameworks (COFs) have been investigated for applications in photocatalysis and sensing. mdpi.com The conjugated π-system of the thiazole ring can contribute to desirable electronic and optical properties. Derivatives of this compound could potentially be used as building blocks for:
Organic light-emitting diodes (OLEDs): The fluorescence properties of thiazole derivatives make them candidates for emissive layers in OLEDs.
Chemical sensors: The thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions, and the aldehyde group can be functionalized to create selective chemosensors. Thiazole-based fluorophores have been explored for their potential in developing white organic light-emitting devices. researchgate.net
Functional polymers: Incorporation of the this compound moiety into polymer chains could impart specific functionalities and properties to the resulting materials.
Chemical Biology: In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The aldehyde group of this compound can be used for bioconjugation, allowing it to be attached to proteins, nucleic acids, or other biomolecules. This could lead to the development of:
Chemical probes: Fluorescently labeled derivatives could be used to visualize specific cellular components or processes.
Activity-based probes: These probes can covalently bind to the active site of specific enzymes, allowing for their detection and characterization.
Table 3: Potential Interdisciplinary Applications of this compound Derivatives
| Research Field | Application | Key Feature of the Molecule |
| Materials Science | Organic Semiconductors | Conjugated thiazole ring system |
| Chemosensors | Metal-coordinating heteroatoms, functionalizable aldehyde | |
| Chemical Biology | Bioimaging Probes | Potential for fluorescent labeling |
| Targeted Drug Delivery | Bioconjugation via the aldehyde group |
The future of research on this compound is rich with possibilities. By leveraging advanced computational methods, high-throughput technologies, and an interdisciplinary approach, the full potential of this versatile chemical scaffold can be unlocked, leading to new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the optimal synthetic routes for 2-cyclohexylthiazole-5-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound typically involves copper-catalyzed cross-coupling between cyclohexylthiol derivatives and functionalized thiazole precursors. Reaction temperatures (e.g., ~70°C) and solvent polarity significantly affect yield and purity . For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the aldehyde moiety without side-product contamination.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Focus on diagnostic signals: the aldehyde proton (δ 9.8–10.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm). Coupling patterns in the thiazole ring (δ 7.5–8.5 ppm) confirm substitution positions.
- IR : A strong C=O stretch (~1700 cm⁻¹) and C=S absorption (~650 cm⁻¹) validate the aldehyde and thiazole groups.
- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₀H₁₃NOS: 211.07 g/mol) with <2 ppm error .
Q. What are the stability considerations for storing this compound?
Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. The aldehyde group is prone to oxidation; periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .
Advanced Research Questions
Q. How does the cyclohexyl group influence the reactivity of this compound in nucleophilic additions?
The cyclohexyl moiety introduces steric hindrance, slowing nucleophilic attack at the aldehyde carbon. Kinetic studies (e.g., using Grignard reagents) show reduced reaction rates compared to linear alkyl analogs. Computational modeling (DFT) can quantify steric effects using %VBur calculations .
Q. What strategies exist for resolving contradictions in crystallographic data for thiazole-aldehyde derivatives?
Use SHELXL for refinement, particularly for handling twinning or high-resolution data. For disordered cyclohexyl groups, apply restraints (e.g., SIMU/DELU) and validate with Hirshfeld surface analysis to ensure electron density consistency .
Q. How can this compound be leveraged in drug discovery pipelines?
As a pharmacophore, its aldehyde group enables Schiff base formation with amine-containing biomolecules. Screen for antimicrobial activity via microbroth dilution assays (MIC ≤ 8 µg/mL against S. aureus). Pair with molecular docking (AutoDock Vina) to predict binding to cysteine proteases or kinase targets .
Q. What methodological pitfalls arise in analyzing the compound’s electronic properties via UV-Vis spectroscopy?
Solvent polarity (e.g., DMSO vs. hexane) shifts λmax due to the aldehyde’s n→π* transition. Correct for solvent effects using TD-DFT calculations (B3LYP/6-31G* basis set) .
Data Contradictions and Solutions
Q. How to address discrepancies in reported NMR shifts for thiazole-aldehyde derivatives?
Variations arise from solvent deuteration (CDCl₃ vs. DMSO-d₆) and concentration. Standardize experimental conditions and cross-reference with computed NMR (GIAO method, Gaussian 16) .
Q. Why do synthetic yields vary across studies using similar protocols?
Trace moisture or oxygen degrades thiol intermediates. Use Schlenk-line techniques and anhydrous solvents validated by Karl Fischer titration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
